(1-Cyanoethyl)urea
Overview
Description
“(1-Cyanoethyl)urea” is a chemical compound . It contains 14 bonds in total, including 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 urea (-thio) derivative, and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of molecules similar to “(1-Cyanoethyl)urea”, such as cyanoethyl cellulose (CEC), has been reported. These were synthesized from cellulose in NaOH/urea aqueous solutions by a homogeneous method .
Molecular Structure Analysis
The molecular structure of “(1-Cyanoethyl)urea” includes 1 double bond and 1 triple bond . The molecule is characterized by its bonds and the presence of a urea (-thio) derivative and a nitrile (aliphatic) .
Chemical Reactions Analysis
The reaction of cellulose with acrylonitrile in LiOH/urea aqueous solutions has been studied, which could be relevant to “(1-Cyanoethyl)urea”. The reaction showed quick reactivity and high transfer efficiency of the etherification agent .
Mechanism of Action
Target of Action
Urea and its derivatives are known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
Urea is known to disrupt hydrogen bonding networks, which can affect the structure and function of biological macromolecules .
Biochemical Pathways
Urea and its derivatives can potentially influence various biochemical processes, including protein folding and DNA structure .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Urea and its derivatives can potentially influence the structure and function of proteins and nucleic acids .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of urea and its derivatives .
properties
IUPAC Name |
1-cyanoethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(2-5)7-4(6)8/h3H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPNSSIEICLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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